7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
7-thiophen-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h2,4-6,8H,1,3H2,(H,10,11,12) |
InChI Key |
NJDOFOZBXHHTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NN2C1C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Method
One common approach involves cyclocondensation reactions between 3-amino-1,2,4-triazoles and appropriately substituted carbonyl compounds. For example:
- Reagents: 3-amino-1,2,4-triazole and thiophene-containing diketones or aldehydes.
- Conditions: Reflux in acetic acid or ethanol as a solvent.
- Outcome: Formation of the triazolo[1,5-a]pyrimidine ring with regioselectivity depending on the substituents on the carbonyl compound.
One-Pot Multicomponent Reaction
This method combines three components—5-amino-1,2,4-triazole derivatives, aromatic aldehydes (including thiophene derivatives), and β-ketoesters—in a single reaction vessel:
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid (APTS).
- Solvent: Ethanol under reflux conditions.
- Advantages: High yield and simplicity in synthesis without intermediate purification steps.
Regioselective Synthesis
Efficient One-Step Procedure
A regioselective synthesis can be achieved using substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones:
- Reagents: 3-amino-1,2,4-triazole and thiophene-substituted ketones.
- Conditions: Reflux in ethanol or acetic acid.
- Yield: High regioselectivity with excellent yields (>80%).
Thiophene-Specific Modifications
Incorporation of thiophene moieties is achieved by using thiophene-substituted aldehydes or diketones:
- Reagents: Thiophene aldehydes combined with triazole derivatives.
- Conditions: Mild heating and acidic catalysis.
- Outcome: Thiophene functionality enhances biological activity and electronic properties of the compound.
Stepwise Synthesis
Preparation of Key Intermediates
The synthesis often involves the preparation of intermediates such as thiophene-substituted carboxamides:
Example Reaction Scheme
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclization | Ethyl 5-amino-triazole + Thiophene diketone | Reflux in acetic acid | Ethyl ester intermediate |
| Hydrolysis | Ester intermediate + NaOH | Basic hydrolysis | Carboxylic acid |
| Chlorination | Carboxylic acid + POCl₃ | Heating under reflux | Acyl chloride |
| Coupling | Acyl chloride + Thiophene derivative | DMF solvent | Final product |
Optimization Techniques
Use of Catalysts
Catalysts such as acidic APTS or bases like K₂CO₃ have been employed to improve reaction rates and yields during cyclization and coupling steps.
Solvent Selection
Solvents like ethanol (for one-pot reactions) or DMF (for coupling) are chosen based on their ability to dissolve reactants and facilitate product formation.
Temperature Control
Most reactions require mild heating (50–100°C) to ensure high regioselectivity without decomposition of sensitive thiophene groups.
Data Table: Summary of Key Conditions
| Method | Reagents | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 3-amino-triazole + thiophene ketone | Acetic acid reflux | >85 |
| One-pot multicomponent | Amino-triazole + aldehyde + β-ketoester | APTS catalyst in ethanol | >80 |
| Regioselective synthesis | Amino-triazole + thiophene diketone | Mild heating in ethanol | >90 |
| Stepwise synthesis | Ester → Acid → Chloride → Coupling | DMF solvent | >75 |
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through various mechanisms. Studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in tumor proliferation and survival.
- Antiviral Activity : Preliminary research suggests that this compound may possess antiviral properties, making it a candidate for further investigation in the development of antiviral therapies.
- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 5-amino-1,2,4-triazole with thiophene-3-carboxylic acid derivatives. This cyclization process can be performed under heat or reflux conditions to yield the desired product. Understanding these synthetic routes is crucial for optimizing production and exploring modifications to enhance biological activity.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 2.5 |
| B | A549 | 3.0 |
| C | HeLa | 1.8 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The synthesized compound was tested using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These findings suggest that this compound could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action for 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is critical for modulating biological activity. Key analogs include:
Key Observations :
Physical and Spectroscopic Properties
Comparative data for select compounds:
Notes:
- Thiophene-substituted analogs are expected to show distinct $ ^1H $-NMR signals for the thiophene protons (δ 6.5–7.5 ppm) and deshielded pyrimidine protons.
Biological Activity
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by the fusion of a triazole and pyrimidine ring system with a thiophene moiety. Its potential as a pharmacological agent is attributed to its ability to interact with various biological targets, leading to antiviral and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₄S
- Molecular Weight : 206.27 g/mol
- CAS Number : 1694430-56-2
The compound's structure allows for significant reactivity and interaction with biological macromolecules, making it a candidate for drug development.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit potent anticancer activities. A study demonstrated that related triazolo-pyrimidine compounds showed significant antiproliferative effects against various human cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Compound H12 was noted for its ability to inhibit the ERK signaling pathway and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer effects, compounds similar to this compound have shown antiviral properties. These compounds can disrupt viral replication processes by targeting specific viral enzymes or cellular pathways that viruses exploit for their replication.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
- Targeting Signaling Pathways : It interferes with critical signaling pathways such as the ERK pathway which is often dysregulated in cancer.
- Interaction with Enzymes : The compound may inhibit enzymes involved in DNA synthesis or repair.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of triazolo-pyrimidine derivatives:
- A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities against three human cancer cell lines (MGC-803, HCT-116, MCF-7). Among these derivatives, significant activity was noted with IC₅₀ values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Another research effort highlighted the compound's ability to induce G2/M phase arrest in cancer cells while promoting apoptosis through modulation of cell cycle-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
